molecular formula C11H16N2O3 B14078003 Ethyl (2Z)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate

Ethyl (2Z)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate

Cat. No.: B14078003
M. Wt: 224.26 g/mol
InChI Key: FVOVWVFBCJWIJA-UHFFFAOYSA-N
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Description

(Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate is a compound that features a unique combination of functional groups, including an isoxazole ring, a dimethylamino group, and an acrylate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate typically involves the following steps:

Industrial Production Methods

Industrial production of (Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of (Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate

InChI

InChI=1S/C11H16N2O3/c1-5-15-11(14)9(7-13(3)4)10-6-8(2)12-16-10/h6-7H,5H2,1-4H3

InChI Key

FVOVWVFBCJWIJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C)C)C1=CC(=NO1)C

Origin of Product

United States

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